molecular formula C20H21N5O2 B12496960 4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile

4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile

Cat. No.: B12496960
M. Wt: 363.4 g/mol
InChI Key: LTRPOGZBTCIIKK-UHFFFAOYSA-N
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Description

4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a piperidine ring, and a pyrido[2,3-d]pyrimidin core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.

    Hydroxylation: The hydroxy group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Final Assembly: The final step involves the coupling of the benzonitrile moiety to the intermediate compound, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The piperidine ring and the benzonitrile moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile lies in its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C20H21N5O2/c1-12-6-8-25(9-7-12)20-23-18-17(19(27)24-20)15(10-16(26)22-18)14-4-2-13(11-21)3-5-14/h2-5,12,15H,6-10H2,1H3,(H2,22,23,24,26,27)

InChI Key

LTRPOGZBTCIIKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C#N)C(=O)N2

Origin of Product

United States

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